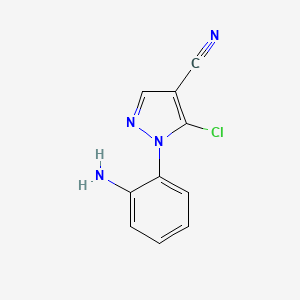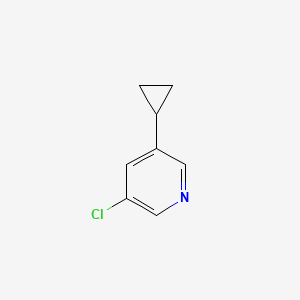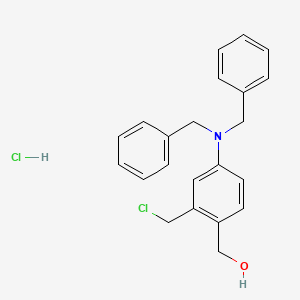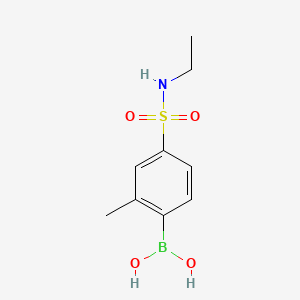
Oxazol-4-ylboronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Oxazol-4-ylboronic acid: is an organoboron compound that contains both an oxazole ring and a boronic acid functional group. This compound is known for its versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions. It is a colorless to light yellow solid with good solubility in polar solvents and exhibits good thermal stability.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Reaction of p-aminobenzoic acid with trimethylsilyl reagent: This method involves the reaction of p-aminobenzoic acid with a trimethylsilyl reagent, followed by oxidation using ferrous nitrate to obtain oxazol-4-ylboronic acid.
Palladium-mediated Suzuki-Miyaura coupling: This method involves the reaction of heteroaryl halides or aryl triflates with this compound in the presence of a palladium catalyst and a base.
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned synthetic routes. The reactions are optimized for high yield and purity, and the product is often purified through crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Oxazol-4-ylboronic acid can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: It can be reduced to form various boronic esters or alcohols.
Substitution: The compound can participate in substitution reactions, particularly in the presence of electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides are used in substitution reactions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Boronic esters or alcohols.
Substitution: Various substituted oxazole derivatives.
Scientific Research Applications
Chemistry:
Organic Synthesis: Oxazol-4-ylboronic acid is widely used in organic synthesis for the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions.
Catalysis: It serves as a catalyst or reaction intermediate in various organic reactions.
Biology:
DNA-Compatible Reactions: The compound is used in DNA-compatible cyanomethylation procedures, which do not significantly damage DNA.
Medicine:
Drug Development: Oxazole derivatives, including this compound, have shown potential in the development of pharmaceuticals due to their biological activities.
Industry:
Material Science: The compound is used in the synthesis of functional materials and polymers.
Mechanism of Action
The mechanism of action of oxazol-4-ylboronic acid involves its ability to form stable complexes with various substrates. In Suzuki-Miyaura coupling reactions, the boronic acid group interacts with the palladium catalyst to form a palladium-boron complex, which then undergoes transmetalation with an aryl halide to form the desired carbon-carbon bond . The oxazole ring provides additional stability to the molecule, enhancing its reactivity and selectivity in various reactions.
Comparison with Similar Compounds
- Isoxazol-4-ylboronic acid
- 1,2-Oxazol-4-ylboronic acid
- Isoxazole-4-boronic acid
Comparison:
- Uniqueness: this compound is unique due to its specific structure, which combines the reactivity of the boronic acid group with the stability and versatility of the oxazole ring. This combination makes it particularly effective in Suzuki-Miyaura coupling reactions and other organic transformations .
- Similarities: Similar compounds like isthis compound and isoxazole-4-boronic acid share the boronic acid functional group and exhibit similar reactivity in organic synthesis .
Properties
IUPAC Name |
1,3-oxazol-4-ylboronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4BNO3/c6-4(7)3-1-8-2-5-3/h1-2,6-7H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPVMUAJKHQHWNB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=COC=N1)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4BNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
112.88 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-[4-(N,N-Dimethylaminocarbonyl)phenyl]phenol](/img/structure/B572959.png)

![5-Bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridine](/img/structure/B572961.png)
methylidene]amino]-2-(9H-fluoren-9-ylmethoxycarbonyl(15N)amino)(1,2,3,4,5-13C5)pentanoic acid](/img/structure/B572962.png)
![2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-7-ol](/img/structure/B572964.png)

![Diethyl pyrazolo[1,5-a]pyridine-2,3-dicarboxylate](/img/structure/B572967.png)
![N-[(4-Fluorophenyl)(4-methoxyphenyl)methyl]acetamide](/img/structure/B572968.png)
